Differentiation via Lipophilicity: Predicted LogP of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine vs. 3-Methoxy and 3-Ethoxy Analogs
The predicted LogP (cLogP) for 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine is calculated to be 2.8, reflecting the significant lipophilic contribution of the benzyloxy group. This contrasts with the cLogP of 0.5 for the 3-methoxy analog and 1.2 for the 3-ethoxy analog. The benzyloxy group thus provides a 2.3-unit increase in lipophilicity over the methoxy derivative, which can substantially alter membrane permeability and in vivo distribution profiles [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.8 |
| Comparator Or Baseline | 3-Methoxy-2,2-dimethylcyclobutan-1-amine (cLogP = 0.5); 3-Ethoxy-2,2-dimethylcyclobutan-1-amine (cLogP = 1.2) |
| Quantified Difference | ΔcLogP = +2.3 vs. methoxy; ΔcLogP = +1.6 vs. ethoxy |
| Conditions | In silico calculation using standard fragment-based methods (e.g., XLogP3) |
Why This Matters
This quantitative lipophilicity difference is critical for scientists designing compounds requiring specific membrane permeability or optimizing lead compounds where balancing lipophilicity is key to avoiding off-target effects.
- [1] PubChem. 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine. CID 4603610. Computed Properties. 2025. View Source
